An In-depth Technical Guide on the Synthesis and Characterization of 2,3-Dehydro-3,4-dihydro ivermectin
An In-depth Technical Guide on the Synthesis and Characterization of 2,3-Dehydro-3,4-dihydro ivermectin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dehydro-3,4-dihydro ivermectin, an analog of the broad-spectrum antiparasitic agent, ivermectin. This document details the available information on its chemical properties, a summary of a reported synthesis approach, and its known biological activities. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel antiparasitic agents and the study of ivermectin derivatives.
Introduction
Ivermectin, a mixture of 22,23-dihydroavermectin B1a and B1b, is a potent endectocide widely used in both human and veterinary medicine to treat a variety of parasitic infections.[1] Modification of the ivermectin scaffold has been a subject of interest for the development of new derivatives with altered or enhanced biological activities. One such derivative is 2,3-Dehydro-3,4-dihydro ivermectin, also referred to as (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a. This analog is characterized by the introduction of a double bond in the C2-C3 position of the hexahydrobenzofuran moiety of the ivermectin structure.
Initial studies have indicated that this structural modification can lead to interesting changes in biological activity, particularly a noted increase in anti-leishmanial potential compared to the parent ivermectin.[2] This guide aims to consolidate the currently available scientific and technical information regarding the synthesis and characterization of this specific ivermectin analog.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2,3-Dehydro-3,4-dihydro ivermectin is presented in Table 1. This information has been compiled from various chemical supplier databases.
Table 1: Chemical and Physical Properties of 2,3-Dehydro-3,4-dihydro ivermectin
| Property | Value | Source |
| Formal Name | 2,3-didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a | --INVALID-LINK--, --INVALID-LINK-- |
| Alternate Name | (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a | --INVALID-LINK-- |
| Molecular Formula | C₄₈H₇₄O₁₄ | --INVALID-LINK--, --INVALID-LINK-- |
| Formula Weight | 875.1 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 1135339-49-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Purity | ≥95% (as a mixture of diastereomers) | --INVALID-LINK--, --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | --INVALID-LINK-- |
| Storage | -20°C | --INVALID-LINK--, --INVALID-LINK-- |
Synthesis
The synthesis of 2,3-Dehydro-3,4-dihydro ivermectin has been reported to proceed from commercially available ivermectin. The key transformation involves a dehydrogenation reaction to introduce the C2-C3 double bond.
A pivotal study by dos Santos and colleagues, published in Bioorganic & Medicinal Chemistry in 2009, describes the preparation of a series of ivermectin analogs, including the title compound, which they refer to as "Conjugated Delta(2,3)-IVM".[2] While the full experimental details from this publication could not be accessed for this guide, the abstract suggests a direct chemical modification of the ivermectin starting material.
The general synthetic approach is conceptualized in the workflow diagram below.
Note on Experimental Protocol: A detailed, step-by-step experimental protocol for the synthesis, including specific reagents, reaction conditions (temperature, time, solvent), and purification methods, is not publicly available at the time of writing this guide. The primary reference for this synthesis, dos Santos et al., Bioorg. Med. Chem. 2009, 17(2), 496-502, would contain this critical information.
Characterization
The definitive characterization of 2,3-Dehydro-3,4-dihydro ivermectin would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.
Table 2: Anticipated Characterization Data
| Technique | Expected Information |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would provide detailed information on the chemical environment of each proton and carbon atom, respectively, confirming the introduction of the C2-C3 double bond and the overall integrity of the molecular structure. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₄₈H₇₄O₁₄) by providing a highly accurate mass measurement. Fragmentation patterns in MS/MS experiments could further elucidate the structure. |
| Infrared (IR) Spectroscopy | IR spectroscopy would show characteristic absorption bands for the functional groups present in the molecule, such as hydroxyl (-OH), ester (C=O), and alkene (C=C) groups. |
| High-Performance Liquid Chromatography (HPLC) | HPLC is a crucial technique for assessing the purity of the synthesized compound and for its separation from any starting material or byproducts. |
Biological Activity and Signaling Pathways
2,3-Dehydro-3,4-dihydro ivermectin has been reported to exhibit significant anti-leishmanial activity.[2] One study found it to be active against Leishmania amazonensis promastigotes and amastigotes with IC₅₀ values of 13.8 µM and 3.6 µM, respectively. Notably, the compound showed low cytotoxicity towards macrophages (IC₅₀ = 65.5 µM), suggesting a degree of selectivity for the parasite.[2]
While the specific signaling pathways affected by 2,3-Dehydro-3,4-dihydro ivermectin have not been elucidated, the parent compound, ivermectin, is known to modulate several key cellular pathways. A general overview of ivermectin's known interactions with cellular signaling pathways is provided below, which may offer insights into the potential mechanisms of its derivatives.
Conclusion and Future Directions
2,3-Dehydro-3,4-dihydro ivermectin is a promising derivative of ivermectin with demonstrated potent anti-leishmanial activity. This technical guide has summarized the available information on its synthesis and characterization. However, a significant knowledge gap remains due to the inaccessibility of detailed experimental protocols and comprehensive characterization data from the primary literature.
Future work should focus on:
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Reproducing the synthesis of 2,3-Dehydro-3,4-dihydro ivermectin to enable further biological evaluation.
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Performing a full suite of characterization analyses (NMR, MS, IR, HPLC) to establish a complete and publicly available dataset for this compound.
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Investigating the specific mechanism of action and the signaling pathways modulated by this derivative to understand the basis of its enhanced anti-leishmanial activity.
Access to the detailed experimental procedures within the cited primary literature is paramount for advancing research on this and other potentially valuable ivermectin analogs.
